Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate

Cross-coupling Boronate stability Protodeboronation

Free 2-pyridyl boronic acids undergo rapid protodeboronation (t₀.₅ = 25-50 s at pH 7, 70°C), compromising lot-to-lot consistency. This pinacol boronate ester provides >100× stability, remaining competent for Suzuki coupling after ≥60 days ambient storage. • Enables 5-arylation of 2-pyridone-3-carboxylate scaffold via room-temperature-stable Suzuki-Miyaura coupling. • Fixed 6-oxo tautomer eliminates confounding variables in structure-based design. • Batch-to-batch consistency: supplied at ≥98% purity for multi-campaign reliability.

Molecular Formula C13H18BNO5
Molecular Weight 279.10 g/mol
Cat. No. B7953201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate
Molecular FormulaC13H18BNO5
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)C(=O)OC
InChIInChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)9-6-8(11(17)18-5)7-15-10(9)16/h6-7H,1-5H3,(H,15,16)
InChIKeyCYJLHUSLRQRZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate – Structural Identity and Sourcing Baseline


Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate (CAS 2377609-69-1, MF: C₁₃H₁₈BNO₅, MW: 279.10 g/mol) is a heteroaryl pinacol boronate ester built on a 2-pyridone scaffold bearing a methyl carboxylate at the 3‑position [1]. The compound is supplied by several vendors under catalog numbers including PN‑2967 (Combi‑Blocks), CS‑0177497 (ChemScene), and CM560022 (Chemenu), with declared purities typically ranging from 95 % to ≥98 % . Its core utility lies in Suzuki–Miyaura cross‑coupling chemistry, where the pinacol boronate serves as a protected, stable surrogate for the corresponding boronic acid, enabling C–C bond formation at the 5‑position of the pyridone ring [2].

Why Generic Substitution of Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate with In‑Class Boronate Esters Risks Synthetic and Performance Gaps


In‑class boronate esters cannot be interchanged with this compound without risking divergent reactivity and procurement‑relevant stability outcomes. The 2‑pyridone nucleus exists in tautomeric equilibrium with its 2‑hydroxypyridine form; the explicitly “6‑oxo” descriptor fixes the reactive species as the lactam tautomer, which alters hydrogen‑bond donor count (1 vs. 2), tautomeric equilibrium constants (which differ by >3 orders of magnitude upon hydration for related pyridone/hydroxypyridine isomers), and coupling partner compatibility relative to the hydroxyl tautomer [1]. Moreover, pinacol boronate esters as a class exhibit approximately two orders of magnitude greater stability against protodeboronation than the corresponding boronic acids, a factor that directly determines shelf‑life and lot‑to‑lot consistency in procurement . Together, these molecular features mean that substituting even a regioisomeric or tautomeric analog changes the fundamental properties that govern both synthetic performance and long‑term storability.

Quantitative Differentiation Evidence for Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate – Head‑to‑Head and Cross‑Study Comparisons


Pinacol Boronate Ester Versus Free Boronic Acid: Protodeboronation Half‑Life and Ambient Stability

As a pinacol boronate ester, Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate exhibits markedly greater resistance to protodeboronation relative to its free boronic acid counterpart. Comparative studies on heteroaryl boronates demonstrate that pinacol esters are approximately two orders of magnitude more stable than the corresponding boronic acids under ambient storage and aqueous Suzuki–Miyaura conditions . While the specific protodeboronation rate constant for this compound has not been separately published, class‑level inference from structurally analogous 2‑pyridyl boronic acids—which undergo rapid protodeboronation with a half‑life of 25–50 seconds at pH 7 and 70 °C [1]—indicates that the pinacol ester form provides a critical stability advantage. The pinacol ester moiety is specifically reported to be stable in air at room temperature for at least 60 days for analogous heteroaryl boronate esters [2].

Cross-coupling Boronate stability Protodeboronation

Tautomeric State: 6‑Oxo (Pyridone) Versus 6‑Hydroxy (Hydroxypyridine) – Hydrogen‑Bond Donor Count and Physicochemical Properties

This compound is unambiguously designated as the 6‑oxo (2‑pyridone) tautomer, distinguishing it from its 6‑hydroxy (2‑hydroxypyridine) form. PubChem computed descriptors reveal the target compound possesses 1 hydrogen‑bond donor (HBD) and 5 hydrogen‑bond acceptors (HBA), consistent with the pyridone tautomer [1]. In contrast, the 6‑hydroxy tautomer would exhibit 2 HBDs. This difference is consequential because 2‑hydroxypyridine/2‑pyridone tautomerism in aqueous solution shows equilibrium constants that differ by >3 orders of magnitude depending on substitution pattern and hydration [2]. Furthermore, vendor datasheets report a computed LogP of 0.46 and TPSA of 77.62 Ų for this compound , parameters that directly govern reversed‑phase chromatographic retention and are expected to differ measurably from the hydroxy tautomer.

Tautomerism Physicochemical properties Chromatography

Suzuki–Miyaura Cross‑Coupling Reactivity: Pyridone Boronic Esters at the 5‑Position Versus Free Boronic Acids at Alternative Positions

2‑Pyridone boronic esters bearing the pinacol boronate at the 5‑position have been validated as competent substrates for Suzuki–Miyaura cross‑coupling. In a methodological study by Delaney and Harrity, 2‑pyridone boronic ester 13b (structurally analogous, with the boronate at the 5‑position) underwent Pd‑catalyzed cross‑coupling to yield the corresponding biaryl product [1]. The isolated yields of related 2‑pyridone boronic esters in the cycloaddition step ranged from 64 % to 84 %, and the subsequent Suzuki coupling was explicitly confirmed to proceed without detectable homocoupling by‑products [1]. In contrast, using the corresponding free boronic acid often results in lower effective yields due to competing protodeboronation; 2‑pyridyl boronic acids are documented as particularly susceptible, with half‑lives of 25–50 seconds under neutral pH at elevated temperature [2].

Suzuki–Miyaura coupling Pyridone synthesis Cross-coupling yield

Regioisomeric Differentiation: 5‑Boronate‑2‑pyridone‑3‑carboxylate Versus 4‑Boronate‑2‑pyridone Isomers

The target compound positions the boronate ester at the 5‑position of the 2‑pyridone ring alongside a 3‑carboxylate methyl ester. This regiochemistry is distinct from the more common 4‑borono‑2‑pyridone derivatives described in patent literature (e.g., WO2009074812, describing 1‑alkyl‑2‑oxo‑1,2‑dihydropyridin‑4‑ylboronic acid derivatives) and the N‑methyl‑4‑boronate pyridone (1‑methyl‑4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridin‑2(1H)‑one) [1][2]. The 5‑position boronate enables a divergent arylation vector that accesses 5‑arylated‑2‑pyridone‑3‑carboxylate scaffolds—a substitution pattern distinct from 4‑arylated pyridones and potentially mapping to different regions of chemical space in fragment‑based or structure‑activity relationship campaigns. The 3‑carboxylate group further provides a synthetic handle for subsequent amidation or hydrolysis that is absent in simpler pyridone boronates.

Regiochemistry Medicinal chemistry Arylation vector

Purity Specification Transparency Across Suppliers: Mitigating Procurement Risk Through Verifiable Lot‑Level Quality

Vendor‑declared purity specifications for Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate range from 95 % (Combi‑Blocks PN‑2967, Chemenu CM560022) to ≥98 % (ChemScene CS‑0177497), with AKSci listing 97 % . ChemScene additionally provides computed and measured characterization data including TPSA, LogP, and H‑bond acceptor/donor counts . While purity data for the direct comparator Methyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (PN‑1699) is also available at 95 % , the explicit naming distinction between the “6‑oxo” and “6‑hydroxy” forms across different catalog entries means that purchasers who require the pyridone tautomer specifically must verify the catalog number naming convention, as the two forms share the same CAS registry number.

Procurement Purity Quality assurance

Optimal Application Scenarios for Methyl 6-oxo-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 5‑Aryl‑2‑pyridone‑3‑carboxylate Libraries via Suzuki–Miyaura Coupling

The compound’s 5‑position pinacol boronate ester enables efficient, room‑temperature‑stable Suzuki–Miyaura cross‑coupling with aryl and heteroaryl halides to generate 5‑arylated‑2‑pyridone‑3‑carboxylate derivatives. As demonstrated for analogous 2‑pyridone boronic esters by Delaney and Harrity, the pinacol ester participates in Pd‑catalyzed coupling without detectable homocoupling by‑products [1]. The 3‑carboxylate methyl ester provides a orthogonal functional handle for subsequent hydrolysis or amidation, making this compound a strategic building block for medicinal chemistry programs exploring 2‑pyridone‑based scaffolds. The pinacol ester form ensures that the building block remains competent for coupling after extended ambient storage, unlike free 2‑pyridyl boronic acids which undergo rapid protodeboronation (t₀.₅ = 25–50 s at pH 7, 70 °C) [2].

Fragment‑Based Drug Design: A Defined Tautomeric Probe with Predictable Physicochemical Properties

With a hydrogen‑bond donor count of 1, TPSA of 77.62 Ų, and LogP of 0.46 , the compound occupies physicochemical space compatible with fragment‑based screening collections. The unambiguous “6‑oxo” tautomer designation—as opposed to the ambiguous “6‑hydroxy” naming used for other catalog entries under the same CAS number —ensures that structure‑based design models incorporate the correct hydrogen‑bonding pattern. Tautomeric equilibria for pyridone/hydroxypyridine isomers differ by >3 orders of magnitude in hydrated environments [3]; using the explicitly named pyridone tautomer eliminates a confounding variable in affinity measurements and crystallography.

Process Chemistry: A Storage‑Stable Boronate Ester for Scale‑Up Campaigns Requiring Lot Consistency

The pinacol boronate ester exhibits class‑level stability of ≥60 days in air at room temperature, approximately two orders of magnitude more stable than the corresponding free boronic acid [4]. For process chemistry groups planning multi‑batch campaigns, this translates into reduced re‑qualification burden: a single lot can be used across multiple coupling runs without the degradation that plagues free heteroaryl boronic acids. Vendors offer this compound at purities up to ≥98 % (ChemScene CS‑0177497) , providing the batch‑to‑batch consistency required for scalable synthetic routes.

Analytical Method Development: Chromatographic Method Validation Using Defined Tautomeric Standards

The computed LogP of 0.46 and TPSA of 77.62 Ų provide reference values for reversed‑phase HPLC method development. Because the tautomeric state is explicitly fixed as the 6‑oxo form, retention time predictions are more reliable than for compounds listed under ambiguous tautomer names. The compound can serve as a retention‑time marker for pyridone boronate esters in reaction monitoring, with the pinacol ester’s stability ensuring that the standard remains un‑degraded over the course of a campaign.

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